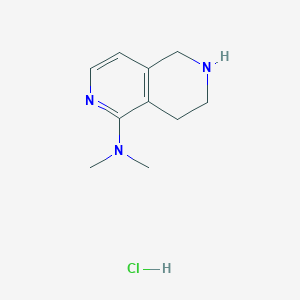![molecular formula C24H25FN4O3 B2489386 3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-57-5](/img/structure/B2489386.png)
3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification Applications
- N-Halamine-coated cotton: A study by Ren et al. (2009) explores the use of N-halamine precursors, including 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, for antimicrobial and detoxification applications. This compound was synthesized and bonded onto cotton fabrics, showing effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7.
Anticancer Applications
- Indoline-2,3-dione derivatives: A study by Li et al. (2014) synthesized a series of indolin-2,3-dione derivatives that exhibited promising inhibition of human acute promyelocytic leukemia cell growth, suggesting potential as anticancer agents.
Tachykinin NK2 Receptor Antagonists
- Spiropiperidines as NK2 antagonists: Research by Smith et al. (1995) describes the synthesis of spiropiperidines, including triazaspiro[4.5]decane-2,4-dione derivatives, as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated significant antagonist activity in bronchoconstriction studies.
Crystal Structure Analysis
- Oxaspirocyclic compounds: Jiang and Zeng (2016) investigated two oxaspirocyclic compounds related to triazaspiro[4.5]decane-2,4-dione, providing insights into their crystal structures and molecular interactions (Jiang & Zeng, 2016).
Treatment of Anemia
- Pan-inhibitors of hypoxia-inducible factor: Váchal et al. (2012) described the discovery of triazaspiro[4.5]decane-2,4-diones as effective pan-inhibitors for the treatment of anemia. These compounds showed promising results in upregulating erythropoietin in vivo (Váchal et al., 2012).
Myelostimulating Activity
- N-alkoxyalkylpiperidine hydantoins: A study by Yu et al. (2018) demonstrated the myelostimulating activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones in the treatment of artificially induced myelodepressive syndrome.
Anticonvulsant Activity
- New fluorinated derivatives: Research by Obniska et al. (2006) synthesized and evaluated a series of N-phenyl- and N-benzyl-2-azaspiro[4.5]decane-1,3-dione derivatives, revealing their potential as anticonvulsant agents.
Zukünftige Richtungen
Wirkmechanismus
Spiro Compounds
The compound is a type of spiro compound, which is a bicyclic molecule that has two rings sharing one atom . Spiro compounds are known for their unique chemical properties and are often used in medicinal chemistry for drug discovery .
Indolin-2-one Derivatives
The compound contains an indolin-2-one moiety. Indolin-2-one derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Fluorobenzyl Group
The compound contains a fluorobenzyl group. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, bioavailability, and selectivity .
Eigenschaften
IUPAC Name |
8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c25-19-7-5-17(6-8-19)15-29-22(31)24(26-23(29)32)10-13-27(14-11-24)16-21(30)28-12-9-18-3-1-2-4-20(18)28/h1-8H,9-16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZXWMYOQFRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCC4(CC3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


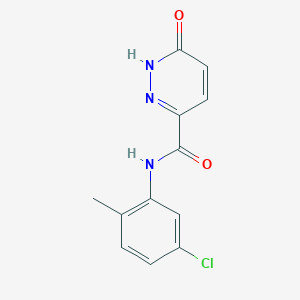
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)
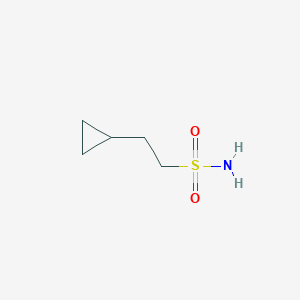

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)
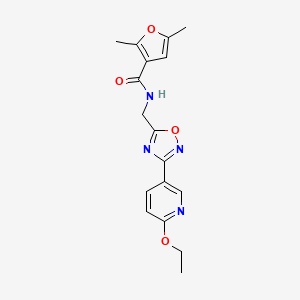
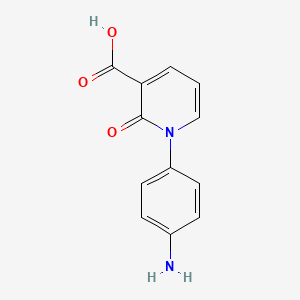
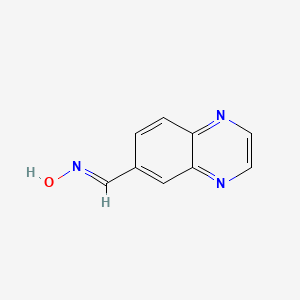
![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)
![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)
